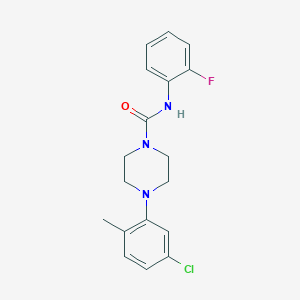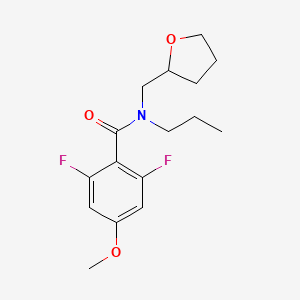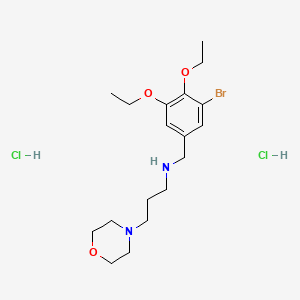
N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as CME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of ethylenediamine derivatives, which have been widely used in medicinal chemistry and drug development due to their unique properties.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is based on its ability to bind to metal ions through its ethylenediamine moiety. This binding results in the formation of stable complexes that can be easily removed from biological systems. In addition, this compound has been shown to have a high affinity for copper ions, which makes it a potential therapeutic agent for the treatment of copper-related diseases such as Wilson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This property makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is its ability to bind to metal ions with high affinity, which makes it a useful tool for the purification of proteins and the removal of heavy metals from contaminated water. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, including its use as a therapeutic agent for the treatment of copper-related diseases, its application in the purification of proteins, and its use as a chelating agent for the removal of heavy metals from contaminated water. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development and medicinal chemistry.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to bind to metal ions and its potential therapeutic properties make it a useful tool for a variety of applications, including the purification of proteins and the removal of heavy metals from contaminated water. Further research is needed to fully understand the potential of this compound and its future applications in drug development and medicinal chemistry.
Synthesemethoden
The synthesis of N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves the reaction of 5-chloro-2-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a chelating agent, which allows it to bind to metal ions and facilitate their removal from biological systems. This property has been used in a variety of applications, including the purification of proteins and the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O.2ClH/c1-15(2)7-6-14-9-10-8-11(13)4-5-12(10)16-3;;/h4-5,8,14H,6-7,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPFMNINUQHZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)



![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)